molecular formula C18H18N2O B14881850 2-(1H-indol-1-yl)-N-(1-phenylethyl)acetamide

2-(1H-indol-1-yl)-N-(1-phenylethyl)acetamide

Cat. No.: B14881850
M. Wt: 278.3 g/mol
InChI Key: YHVMQEZOVHBPSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1H-indol-1-yl)-N-(1-phenylethyl)acetamide is a synthetic organic compound that belongs to the indole family. Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development. This compound features an indole ring attached to an acetamide group, which is further substituted with a phenylethyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-indol-1-yl)-N-(1-phenylethyl)acetamide typically involves the reaction of 1H-indole with an appropriate acylating agent in the presence of a base. One common method is the reaction of 1H-indole with 2-bromo-N-(1-phenylethyl)acetamide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is typically achieved through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

2-(1H-indol-1-yl)-N-(1-phenylethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The indole ring can be oxidized to form indole-3-carboxylic acid derivatives.

    Reduction: The acetamide group can be reduced to an amine.

    Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the C-3 position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Electrophilic reagents like halogens (e.g., bromine) or nitro groups can be introduced under acidic conditions.

Major Products Formed

    Oxidation: Indole-3-carboxylic acid derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Halogenated or nitro-substituted indole derivatives.

Scientific Research Applications

2-(1H-indol-1-yl)-N-(1-phenylethyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(1H-indol-1-yl)-N-(1-phenylethyl)acetamide involves its interaction with specific molecular targets. The indole ring can interact with various enzymes and receptors, modulating their activity. The phenylethyl group may enhance the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific biological context and the compound’s structural features.

Comparison with Similar Compounds

Similar Compounds

    2-(1H-indol-1-yl)acetamide: Lacks the phenylethyl group, which may affect its biological activity and binding properties.

    N-(1-phenylethyl)acetamide: Lacks the indole ring, which is crucial for its interaction with biological targets.

    1H-indole-3-carboxamide: Contains a carboxamide group at the C-3 position of the indole ring, leading to different reactivity and biological properties.

Uniqueness

2-(1H-indol-1-yl)-N-(1-phenylethyl)acetamide is unique due to the presence of both the indole ring and the phenylethyl group. This combination enhances its potential for diverse biological activities and makes it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C18H18N2O

Molecular Weight

278.3 g/mol

IUPAC Name

2-indol-1-yl-N-(1-phenylethyl)acetamide

InChI

InChI=1S/C18H18N2O/c1-14(15-7-3-2-4-8-15)19-18(21)13-20-12-11-16-9-5-6-10-17(16)20/h2-12,14H,13H2,1H3,(H,19,21)

InChI Key

YHVMQEZOVHBPSC-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)CN2C=CC3=CC=CC=C32

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.